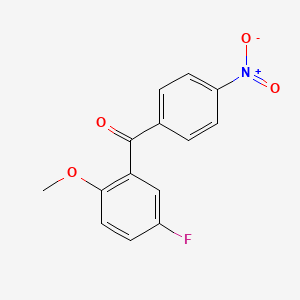![molecular formula C13H14 B14620647 6-Phenylbicyclo[3.2.0]hept-6-ene CAS No. 57293-41-1](/img/structure/B14620647.png)
6-Phenylbicyclo[3.2.0]hept-6-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Phenylbicyclo[320]hept-6-ene is a bicyclic compound characterized by a phenyl group attached to a bicycloheptene framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenylbicyclo[3.2.0]hept-6-ene can be achieved through several methods. One common approach involves the addition of dichloroketene to cyclopentene, followed by dehalogenation and reaction with phenyl magnesium bromide. The resulting alcohol is then dehydrated using p-toluensulphonic acid to form the desired bicyclic compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using the aforementioned synthetic routes with appropriate scaling of reagents and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-Phenylbicyclo[3.2.0]hept-6-ene undergoes various chemical reactions, including:
Addition Reactions: The compound can react with carbenes, such as bromofluorocarbene, to form fluoro-indanes.
Oxidation Reactions: It can be oxidized by various oxidizing agents to form corresponding ketones and alcohols.
Substitution Reactions: The phenyl group can undergo electrophilic substitution reactions under suitable conditions.
Common Reagents and Conditions
Bromofluorocarbene: Used in addition reactions to form fluoro-indanes.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Major Products Formed
Fluoro-indanes: Formed from carbene addition reactions.
Ketones and Alcohols: Formed from oxidation reactions.
Scientific Research Applications
6-Phenylbicyclo[3.2.0]hept-6-ene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Phenylbicyclo[3.2.0]hept-6-ene involves its interaction with various molecular targets and pathways. For example, in carbene addition reactions, the compound undergoes insertion and rearrangement processes to form stable products . The specific molecular targets and pathways depend on the type of reaction and the reagents involved.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.2.0]hept-2-en-6-one: A related compound with a similar bicyclic structure but different functional groups.
Bicyclo[3.2.0]hept-6-ene: Lacks the phenyl group, making it less complex and with different reactivity.
Uniqueness
6-Phenylbicyclo[3.2.0]hept-6-ene is unique due to the presence of the phenyl group, which imparts distinct chemical properties and reactivity compared to its non-phenylated counterparts. This uniqueness makes it valuable in the synthesis of more complex molecules and in various applications in research and industry.
Properties
CAS No. |
57293-41-1 |
|---|---|
Molecular Formula |
C13H14 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
6-phenylbicyclo[3.2.0]hept-6-ene |
InChI |
InChI=1S/C13H14/c1-2-5-10(6-3-1)13-9-11-7-4-8-12(11)13/h1-3,5-6,9,11-12H,4,7-8H2 |
InChI Key |
IJRUNNJXWYDCCP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C=C(C2C1)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


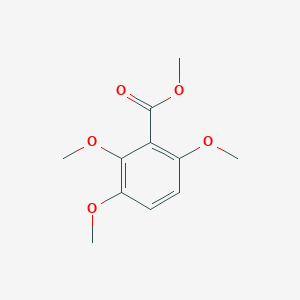
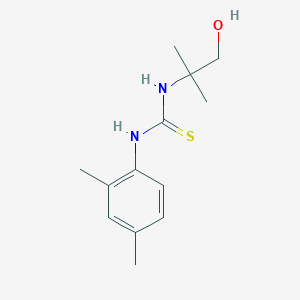
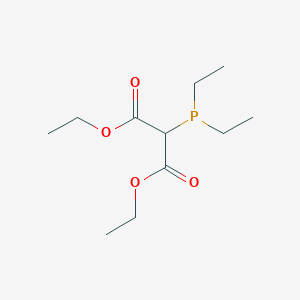
![4-{(E)-[1-(4-Methylphenyl)-1,3-dioxobutan-2-yl]diazenyl}benzene-1-sulfonamide](/img/structure/B14620595.png)

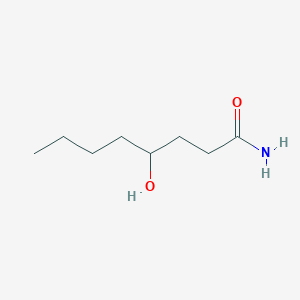
![2-Oxopropyl(2s,5r,6r)-3,3-dimethyl-7-oxo-6-[(phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14620605.png)
![2,2-Dimethyl-4-[(phenylsulfanyl)ethynyl]thian-4-ol](/img/structure/B14620608.png)

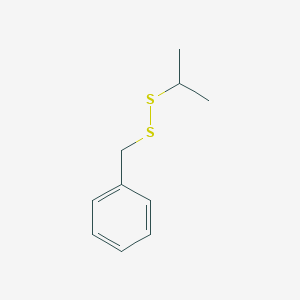
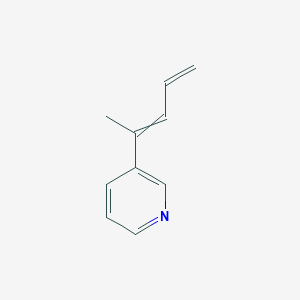
![Pyrrolo[1,2-a]pyrimidine, 2,4-dimethyl-7-phenyl-](/img/structure/B14620644.png)

